

# N-Nitroso Paroxetine: A Comprehensive Technical Review for Drug Development Professionals

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Compound of Interest		
Compound Name:	N-Nitroso Paroxetine	
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An In-depth Guide to the Synthesis, Analysis, and Toxicological Profile of a Critical Nitrosamine Impurity

#### Introduction

**N-Nitroso Paroxetine**, chemically known as (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine, is a nitrosamine impurity of the widely prescribed selective serotonin reuptake inhibitor (SSRI), paroxetine.[3][4][5] The emergence of N-nitrosamine impurities as a "cohort of concern" due to their potential carcinogenic risk has necessitated stringent regulatory control and a thorough scientific understanding of these compounds.[1][6] This technical guide provides a comprehensive review of the current research on **N-Nitroso Paroxetine**, focusing on its formation, analytical detection, and toxicological assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of paroxetine and related pharmaceutical products.

# **Formation and Chemical Properties**

**N-Nitroso Paroxetine** (C19H19FN2O4, Molecular Weight: 358.37 g/mol) can form when paroxetine, a secondary amine, reacts with nitrosating agents.[3][7][8] This reaction can be triggered by the presence of residual nitrites in excipients, water, or from other sources during the manufacturing process or storage of the drug product.[9] The formation is contingent on

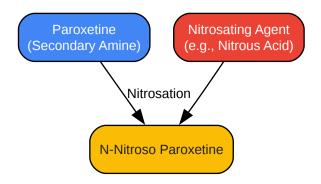


favorable conditions, which can include the presence of peroxides in common pharmaceutical excipients that may promote the degradation of the parent drug, leading to the release of nitrosatable secondary amines.[7]

#### Chemical Structure:

- Chemical Name: (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine[3][4]
- CAS Number: 2361294-43-9[3][8][10]

The following diagram illustrates the formation of **N-Nitroso Paroxetine** from the paroxetine molecule.



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Caption: Formation of **N-Nitroso Paroxetine** from Paroxetine.

# **Analytical Determination**

The detection and quantification of **N-Nitroso Paroxetine** at trace levels in pharmaceutical substances require highly sensitive and specific analytical methods. Liquid chromatographytandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose.[11][12] [13]

# Experimental Protocol: LC-MS/MS Method for N-Nitroso Paroxetine in Paroxetine Drug Substance



This protocol is based on a published method for the determination of **N-Nitroso Paroxetine**. [11]

- 1. Sample Preparation:
- Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.[11]
- Add 1 mL of an internal standard solution (N-nitroso paroxetine-d4) and 9 mL of methanol.
   [11]
- Mix the solution thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.
- Filter the resulting supernatant through a 0.22 μm membrane filter to obtain the sample solution for analysis.[11]
- 2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ion Source: Electrospray Ionization (ESI), positive mode.[11]
- Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or an equivalent product.[11]
- Column Temperature: 40°C.[11]
- Mobile Phase:
  - Solvent A: 10 mM ammonium formate in water.[11]
  - Solvent B: Acetonitrile.[11]
- Gradient Program:



Time (min)	% Solvent A	% Solvent B
<b>0.0</b> → <b>2.0</b>	35	65
2.0 → 7.0	5	95
7.0 → 9.0	5	95
9.0 → 9.1	35	65

| 9.1 → 12.0 | 35 | 65 |

• Flow Rate: 0.8 mL/min.[11]

• Injection Volume: 5 µL.[11]

• Ion Source Temperature: 500°C.[11]

• Detection Mode: Multiple Reaction Monitoring (MRM).[11]

#### 3. MRM Transitions:

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
N-Nitroso Paroxetine	359	192*	50	23
N-Nitroso Paroxetine	359	329	50	11
N-Nitroso Paroxetine-d4 (I.S.)	363	192*	50	23

- Quantitative ion pair[11]
- 4. Quantitative Analysis:



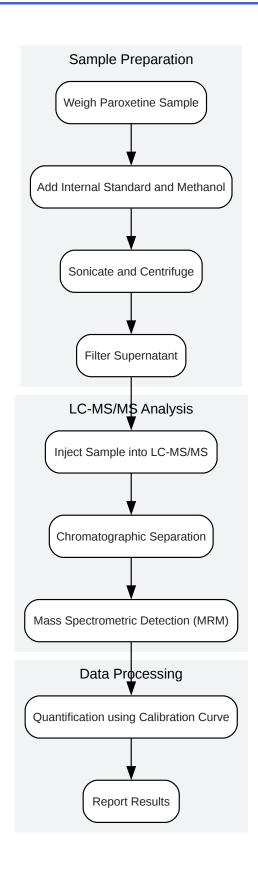




- A standard calibration curve is established by plotting the peak area ratio of N-Nitroso
   Paroxetine to the internal standard against the concentration of N-Nitroso Paroxetine.[11]
- The limit of quantification (LOQ) for this method has been reported as 0.03 µg/g.[11]

The following diagram illustrates the analytical workflow for the detection of **N-Nitroso Paroxetine**.





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Caption: Analytical workflow for **N-Nitroso Paroxetine**.



# **Toxicological Assessment: Genotoxicity and Mutagenicity**

The primary toxicological concern for nitrosamines is their potential for carcinogenicity, which is often preceded by genotoxic and mutagenic activity. Extensive in vitro studies have been conducted to evaluate the genotoxic potential of **N-Nitroso Paroxetine**.

### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

Experimental Protocol: OECD 471-Compliant Bacterial Reverse Mutation Assay

- Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA pKM101.[1]
- Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with phenobarbital/5,6-benzoflavone.[1]
- Procedure: A preincubation format is used, where the bacterial cells are pre-incubated with
  the test article (N-Nitroso Paroxetine) in the presence or absence of the S9 mix before
  being plated on minimal glucose agar plates.[1]
- Endpoint: The number of revertant colonies is counted after a suitable incubation period. A
  substance is considered mutagenic if it causes a concentration-related increase in the
  number of revertant colonies.

#### Results:

 Multiple studies have consistently shown that N-Nitroso Paroxetine is not mutagenic in the OECD 471-compliant bacterial reverse mutation assay, even under experimental conditions that support the oxidative metabolism by CYP enzymes.[1][2]

# In Vitro Mammalian Cell Genotoxicity Assays

#### Foundational & Exploratory





While negative in the Ames test, the genotoxicity of **N-Nitroso Paroxetine** has been evaluated in mammalian cell lines to assess other genotoxic endpoints like chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphoblastoid TK6 Cells

- Test System: Human lymphoblastoid TK6 cells.[14]
- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (e.g., hamster liver S9).[14][15]
- Treatment: Cells are exposed to various concentrations of **N-Nitroso Paroxetine**.
- Endpoint: The formation of micronuclei, which are small nuclei that form outside the main nucleus and are indicative of chromosomal damage, is measured.[14][15]

#### Results:

- In contrast to the Ames test results, **N-Nitroso Paroxetine** has been shown to induce a weak but concentration-dependent increase in micronucleus formation in TK6 cells in the presence of hamster liver S9.[15]
- Studies using 2D and 3D cultures of human HepaRG cells, which are metabolically competent, indicated that N-Nitroso Paroxetine did not show DNA damage or micronucleus formation in these models.[16] However, another study noted that N-nitroso-paroxetine had lower maximum concentrations in 3D than in 2D HepaRG cells, suggesting some cytotoxic effects.[17]

The following table summarizes the key genotoxicity findings for **N-Nitroso Paroxetine**.



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and without S9	Negative	[1][2]
In Vitro Micronucleus	Human TK6 cells	With hamster liver S9	Weakly Positive	[15]
DNA Damage & Micronucleus	Human HepaRG cells (2D & 3D)	Endogenous	Negative	[16]

#### **Metabolism and Bioactivation**

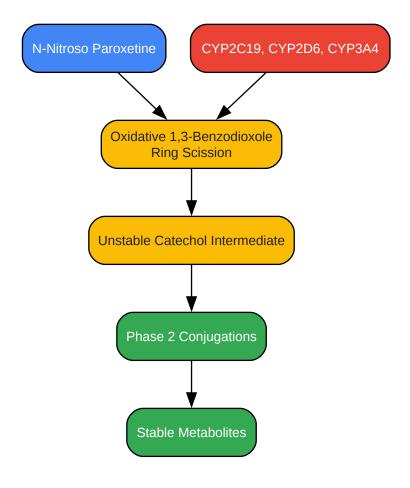
The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. The  $\alpha$ -carbon oxidation of the piperidine ring is a critical step leading to the formation of a DNA-reactive electrophilic species.[1][2]

Studies have shown that the piperidine ring in **N-Nitroso Paroxetine** is resistant to this  $\alpha$ -carbon oxidation step.[1][2] The major biotransformation pathways of **N-Nitroso Paroxetine** are similar to those of the parent drug, paroxetine. These pathways primarily involve the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes, leading to an unstable catechol intermediate, which then undergoes phase 2 conjugations.[1][2]

While paroxetine is exclusively metabolized by human CYP2D6, **N-Nitroso Paroxetine** is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1] [2]

The metabolic pathway of **N-Nitroso Paroxetine** is visualized in the following diagram.





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Caption: Metabolic pathway of N-Nitroso Paroxetine.

# **Regulatory Context and Risk Management**

Regulatory agencies such as the US FDA and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[6][18][19][20] N-nitrosamines are classified as a "cohort of concern" under the ICH M7(R2) guideline.[6] For nitrosamines without established carcinogenicity data, a default acceptable intake (AI) limit is often applied. For **N-Nitroso Paroxetine**, this has been suggested to be 26.5 ng/day under the USFDA's Carcinogenic Potency Categorization Approach (CPCA).[8]

Proactive risk management is crucial to control the formation and presence of **N-Nitroso Paroxetine** in drug substances and finished products.[8] This includes a thorough risk assessment of the manufacturing process, sourcing of raw materials, and the implementation of validated analytical methods for routine monitoring.



#### Conclusion

**N-Nitroso Paroxetine** is a critical nitrosamine impurity that requires careful monitoring and control in paroxetine-containing pharmaceuticals. While it does not appear to be mutagenic in bacterial systems, it has shown weak genotoxic potential in in vitro mammalian cell assays, warranting its classification as a potential human carcinogen. The resistance of its piperidine ring to  $\alpha$ -carbon oxidation likely contributes to its lower mutagenic potential compared to some other nitrosamines.

Sensitive and robust analytical methods, primarily LC-MS/MS, are essential for the accurate quantification of **N-Nitroso Paroxetine** at the low levels required by regulatory agencies. A thorough understanding of its formation pathways, metabolic fate, and toxicological profile, as outlined in this guide, is paramount for ensuring the safety and quality of paroxetine drug products. Continued research and vigilance are necessary to further refine the risk assessment and control strategies for this and other nitrosamine drug substance-related impurities.

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